molecular formula C9H4BrF2NO B6294204 5-(6-bromo-2,3-difluorophenyl)oxazole CAS No. 2364585-22-6

5-(6-bromo-2,3-difluorophenyl)oxazole

Cat. No. B6294204
CAS RN: 2364585-22-6
M. Wt: 260.03 g/mol
InChI Key: PILVMNWDLPRZOG-UHFFFAOYSA-N
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Description

5-(6-bromo-2,3-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO . It is a solid substance and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.04 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

5-(6-bromo-2,3-difluorophenyl)oxazole has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, triazoles, and thiazoles. It has also been used as a building block for the synthesis of various biologically active compounds, such as antifungal agents and inhibitors of monoamine oxidase. In addition, this compound has been used as a starting material for the synthesis of various fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-(6-bromo-2,3-difluorophenyl)oxazole is not fully understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the compound. It can also increase the acidity of the compound, which can lead to the formation of various reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. In addition, it has been shown to have antioxidant activity and to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(6-bromo-2,3-difluorophenyl)oxazole in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that the compound is highly toxic and should be handled with care.

Future Directions

The potential applications of 5-(6-bromo-2,3-difluorophenyl)oxazole are vast and there are many future directions that can be explored. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, there is potential for further research on its use as a starting material for the synthesis of various heterocyclic compounds and fluorescent dyes. Finally, there is potential for the development of new synthetic methods for the preparation of this compound.

Synthesis Methods

5-(6-bromo-2,3-difluorophenyl)oxazole can be synthesized by a two-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with bromine in an aqueous solution. This reaction results in the formation of 6-bromo-2,3-difluorobenzaldehyde. The second step involves the reaction of 6-bromo-2,3-difluorobenzaldehyde with ammonium acetate in acetic acid. This reaction yields this compound as the major product.

Safety and Hazards

The safety information available indicates that 5-(6-bromo-2,3-difluorophenyl)oxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(6-bromo-2,3-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVMNWDLPRZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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